Citronellyl butyrate

Descripción general

Descripción

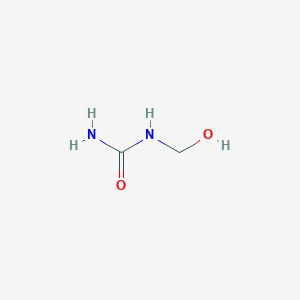

Citronellyl butyrate is a compound that can be synthesized through the esterification of citronellol and butyric acid. It is a flavor and fragrance compound that is used in various applications due to its pleasant scent and taste. The synthesis and optimization of this compound have been the focus of several studies, aiming to improve the yield and efficiency of the process.

Synthesis Analysis

The synthesis of this compound has been explored using different methods and conditions. One study demonstrated the synthesis in a continuous packed-bed reactor with immobilized lipase from Candida rugosa, using n-hexane as the organic solvent. Optimal conditions were found to be a flow rate of 1 ml/min, a temperature of 50°C, and a pH of 7.5, with the system showing higher conversion and stability when a molecular sieve was used . Another study utilized lipase IM77 from Mucor miehei for the direct esterification and optimized the process using response surface methodology. The optimal conditions included a reaction time of 24 hours, a temperature of 60°C, an enzyme amount of 20%, and a substrate molar ratio of 1:1.5, achieving a 98% molar conversion .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound primarily include the esterification of citronellol with butyric acid. This reaction is catalyzed by lipases, which are enzymes that can facilitate the esterification process under milder conditions compared to traditional chemical catalysis. The reaction kinetics have been modeled to follow a ping pong mechanism with product inhibition, indicating a complex interaction between the enzyme, substrates, and products .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively covered in the provided papers. However, the studies suggest that the compound is a liquid under standard conditions and is synthesized in organic solvents like n-hexane. The stability of the biocatalyst used for its synthesis is affected by temperature and pH, with optimal stability observed within a pH range of 6 to 9 . The compound's fragrance and flavor properties make it suitable for use in the food and perfume industries.

Aplicaciones Científicas De Investigación

Industria alimentaria

Citronellyl butyrate se utiliza como agente aromatizante en la industria alimentaria . Es conocido por sus sabores afrutados, lo que lo convierte en una opción popular para mejorar el sabor de varios productos alimenticios .

Industria cosmética y de fragancias

Este compuesto también se utiliza en la industria cosmética debido a su agradable aroma . A menudo se encuentra en perfumes, lociones y otros productos cosméticos .

Fragancias sintéticas

This compound se utiliza para formular fragancias sintéticas que liberan un olor afrutado y parecido a la rosa . Esto lo convierte en un ingrediente clave en muchos perfumes y productos perfumados .

Síntesis química

En la investigación científica, this compound se utiliza en la síntesis química . Por ejemplo, se ha sintetizado en solventes orgánicos utilizando enzimas de plántulas crudas .

Optimización de la síntesis de ésteres

Se ha realizado investigación para optimizar la síntesis de this compound utilizando esterasas microbianas . Esta investigación tiene como objetivo mejorar la eficiencia y el rendimiento de la producción de this compound

Safety and Hazards

Citronellyl butyrate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Citronellyl butyrate is primarily used as a flavor and fragrance agent . It imparts a floral odor and fruity flavor to various products . The primary targets of this compound are the olfactory receptors in the nose and taste receptors in the mouth. These receptors detect the aromatic compounds and send signals to the brain, which interprets these signals as specific smells and tastes.

Propiedades

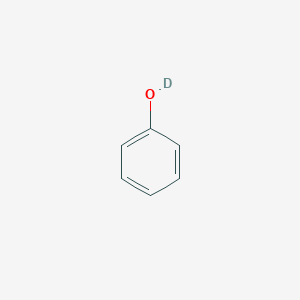

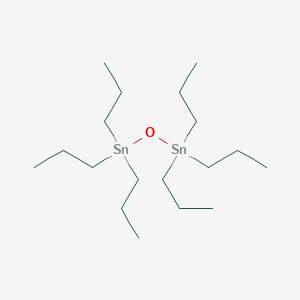

IUPAC Name |

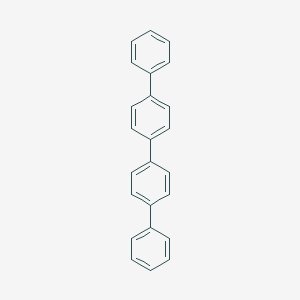

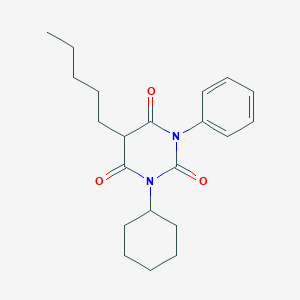

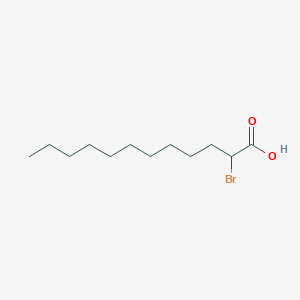

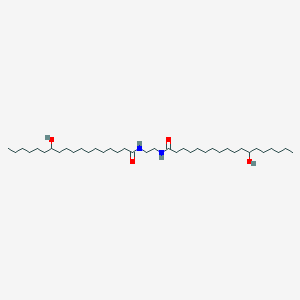

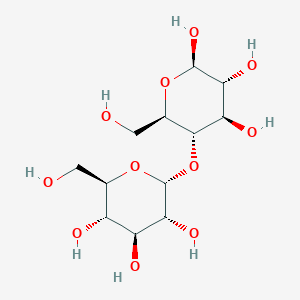

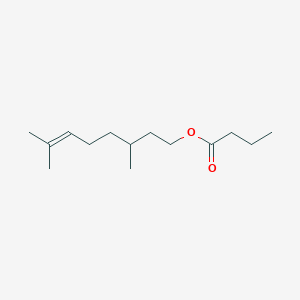

3,7-dimethyloct-6-enyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,13H,5-7,9-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPZQXTWYZAXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCC(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047405 | |

| Record name | Citronellyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/strong, fruity-rosy odour | |

| Record name | Citronellyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/292/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

245.00 °C. @ 760.00 mm Hg | |

| Record name | Citronellyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

miscible with alcohol, ether, most fixed oils, chloroform; insoluble in water, 1 ml in 6 ml 80% alcohol gives clear soln (in ethanol) | |

| Record name | Citronellyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/292/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.873-0.883 | |

| Record name | Citronellyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/292/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

141-16-2 | |

| Record name | Citronellyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citronellyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY68QPD54V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Citronellyl butyrate and what is its primary application?

A1: this compound is an ester known for its fruity fragrance, reminiscent of rose and apple. It finds widespread use as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics and perfumes. [, , , , ]

Q2: How is this compound typically synthesized in a laboratory setting?

A2: this compound can be synthesized through various methods, with direct esterification being a commonly employed technique. This involves reacting Citronellol with Butyric acid in the presence of a suitable catalyst, often an immobilized lipase enzyme like Candida antarctica lipase B. [, , , ]

Q3: What factors influence the efficiency of this compound synthesis using lipase-catalyzed esterification?

A3: Several parameters affect the yield and efficiency of enzymatic synthesis, including:

- Type of lipase: Different lipases exhibit varying activities and selectivities towards specific substrates. Candida rugosa lipase is frequently used for this compound synthesis. [, , ]

- Organic solvent: The choice of solvent impacts substrate solubility and enzyme activity. n-Hexane is a common choice due to its ability to dissolve this compound while being less detrimental to enzyme activity. [, ]

- Temperature: Reaction temperature influences enzyme activity and reaction kinetics. Optimal temperatures typically fall within the range of 30-50°C. [, , ]

- Substrate molar ratio: The ratio of Citronellol to Butyric acid influences reaction equilibrium and product yield. [, ]

- Immobilization support: When using immobilized enzymes, the support material and immobilization technique impact enzyme stability and activity. Amberlite MB-1 has been shown to be an effective support for this compound synthesis. []

Q4: What alternative approaches, besides direct esterification, can be used for this compound synthesis?

A4: Transesterification is another enzymatic approach where Citronellol reacts with an ester, such as ethyl acetate or butyl acetate, in the presence of a lipase. This method can be advantageous for specific ester production, but optimization is crucial for efficient synthesis. [, ]

Q5: Can the yield of this compound be enhanced by modifying the reaction environment?

A5: Yes, studies demonstrate that the addition of ionic liquids, specifically alkyl imidazolium-based ones, to the reaction medium can significantly improve this compound synthesis rates. These ionic liquids act as co-solvents, enhancing substrate partitioning and facilitating enzyme-substrate interactions. []

Q6: How does the use of immobilized lipases in continuous flow reactors compare to traditional batch reactors for this compound synthesis?

A6: Packed-bed reactors with immobilized Candida rugosa lipase have been successfully employed for continuous this compound synthesis. Advantages over batch reactors include:

- Continuous operation: Allows for higher productivity and efficient use of enzyme and substrates. []

- Controlled residence time: Enables optimization of product yield by controlling the reaction time within the reactor. []

- Ease of separation: Simplifies downstream processing as the immobilized enzyme can be easily retained within the reactor. []

Q7: Can you elaborate on the kinetic modeling of this compound synthesis in a packed-bed reactor?

A7: Research suggests that the esterification reaction kinetics in a packed-bed reactor align with a ping-pong model incorporating product inhibition. This implies that the enzyme interacts sequentially with substrates and that product accumulation can hinder the reaction rate. []

Q8: What measures can be taken to enhance the stability and reusability of immobilized lipases in this compound synthesis?

A8: Incorporating molecular sieves within the reaction system can improve immobilized lipase stability. These sieves adsorb water molecules, which can accumulate during the reaction and negatively impact enzyme activity. []

Q9: Are there any known methods to analyze and quantify this compound in complex mixtures?

A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound in complex mixtures, including essential oils and flavor extracts. [, , , ]

Q10: Are there any reported instances of this compound being found naturally?

A11: Yes, this compound has been identified as a constituent of the essential oil extracted from various plant sources, including specific genotypes of rose-scented geranium (Pelargonium sp.) and coriander (Coriandrum sativum L.) seeds. [, , ]

Q11: What are the typical yields of this compound obtained from different extraction methods and plant sources?

A12: Yields can vary significantly depending on the plant variety, extraction method, and specific conditions employed. For instance, subcritical water extraction (SWE) of coriander seeds yielded this compound in lower amounts compared to hydrodistillation. [] Similarly, different drying methods significantly influenced the essential oil composition and this compound content in rose-scented geranium. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.